Product packaging for Benzo[d][1,3]dioxol-4-amine hydrochloride(Cat. No.:CAS No. 1461707-76-5)

Benzo[d][1,3]dioxol-4-amine hydrochloride

Cat. No.: B1378818
CAS No.: 1461707-76-5
M. Wt: 173.6 g/mol
InChI Key: LAAASZBYAYVVNI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-amine hydrochloride is a valuable chemical intermediate in scientific research, particularly in the development of novel bioactive compounds. Its benzodioxole scaffold is a privileged structure in medicinal and agricultural chemistry. In agricultural research, this amine serves as a core building block for synthesizing potent auxin receptor agonists. Studies have demonstrated that derivatives based on this structure, such as certain acetamide compounds, function as highly effective plant growth regulators by binding to the Transport Inhibitor Response 1 (TIR1) receptor. These agonists can significantly promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice), showing activity that far exceeds that of traditional auxins like NAA (1-naphthylacetic acid) . This makes it a promising scaffold for developing chemicals to enhance root system architecture and crop productivity. In pharmaceutical research, the benzo[1,3]dioxole motif is integral to compounds with neurological activity. It is a key fragment in the synthesis of novel amphetamine derivatives designed as multitarget agents for the central nervous system. These compounds exhibit high affinity for serotonin and norepinephrine transporters (SERT/NET) and the histamine H3 receptor (H3R), presenting a potential polypharmacological approach for developing new antidepressant therapies . The compound should be stored in a cool, dark, and dry place, sealed under appropriate conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B1378818 Benzo[d][1,3]dioxol-4-amine hydrochloride CAS No. 1461707-76-5

Properties

IUPAC Name

1,3-benzodioxol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAASZBYAYVVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-76-5
Record name 2H-1,3-benzodioxol-4-amine hydrochloride
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Preparation Methods

Method Overview:

This approach involves the initial synthesis of the benzodioxole core, followed by amination at the 4-position, and subsequent conversion to the hydrochloride salt.

Key Steps:

Research Findings:

  • Patents and Literature : Patent WO2009035652A1 describes an efficient process for synthesizing substituted benzodioxoles, which can be adapted for amination at the 4-position.
  • Reaction Conditions : Reactions are often carried out at temperatures ranging from room temperature to 130°C, with reflux durations of 1–24 hours, depending on the substrate and reagents used.

Data Table: Typical Reaction Conditions for Benzodioxole Amination

Step Reagents Temperature Duration Purification Method
Core synthesis Catechols or phenols + formaldehyde Reflux (~100°C) 4–8 hours Crystallization or chromatography
Amination Aromatic amines or ammonia 80–120°C 12–24 hours Column chromatography
Salt formation HCl in ethanol or methanol Room temperature 1–2 hours Filtration and drying

Multi-step Synthesis via Carboxylic Acid Intermediates

Method Overview:

This method involves synthesizing a benzodioxole derivative with a carboxylic acid group, followed by conversion to an amide, and subsequent amination to form the target amine hydrochloride.

Key Steps:

Research Findings:

Data Table: Carboxamide Synthesis

Reagents Conditions Yield Purification
Benzodioxole acid + EDCI + DMAP DCM, argon atmosphere 65–70% Column chromatography
Amine addition 0°C to room temp Filtration, recrystallization

Hydrochloride Salt Preparation

Method Overview:

The free base of the synthesized compound is dissolved in a suitable solvent like methanol or ethanol, acidified with concentrated HCl, and then precipitated to yield the hydrochloride salt.

Key Steps:

  • Dissolving free base in methanol.
  • Adding HCl until pH 4–5.
  • Removing solvents under vacuum.
  • Cooling and addition of diethyl ether/methanol mixture to induce crystallization.

Research Findings:

  • Patent EP2727915A1 describes this process, emphasizing the importance of controlled pH and temperature to obtain high-purity hydrochloride salts.

Data Table: Salt Formation Conditions

Step Reagents Temperature Duration Notes
Acidification HCl in methanol Room temp 30 min pH monitored
Crystallization Ether/methanol mixture 0°C 30 min Filtration and drying

Alternative Synthetic Routes Using Deuterated Precursors

Method Overview:

Patents and research articles also describe the use of deuterated catechols as starting materials, which can be converted into deuterated benzodioxoles, including the amine hydrochloride.

Key Steps:

Research Findings:

  • The process involves multiple acid washes, extraction, and recrystallization steps, with deuterium incorporation confirmed via NMR.

Summary of Preparation Methods

Method Description Advantages Limitations
Direct aromatic amination Cyclization followed by nucleophilic substitution Simpler, fewer steps Limited substrate scope
Carboxylic acid intermediates Multi-step, involving acyl chlorides and amides High yields, versatile Longer synthesis time
Deuterated precursor synthesis Using labeled starting materials Isotopic labeling Costly, complex preparation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzo[d][1,3]dioxol-4-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitroso compounds.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzo[d][1,3]dioxole compounds.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
Benzo[d][1,3]dioxol-4-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives are often employed in the synthesis of specialized compounds due to their unique structural properties.

Oxidation and Reduction Reactions:
The compound can undergo oxidation and reduction reactions, forming various derivatives such as nitroso compounds and amines. These transformations are essential for developing new chemical entities with potential applications in drug development and material science.

Biological Applications

Enzyme Interactions:
In biological research, this compound is used to study enzyme interactions. It has been shown to enhance auxin receptor activity in plants, promoting root growth by modulating gene expression related to growth regulation. This property makes it a valuable tool for investigating biochemical pathways.

Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, novel pyrazole derivatives synthesized from Benzo[d][1,3]dioxol-4-amine have demonstrated significant antifungal and antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

Antitumor Activity:
The compound has been evaluated for its antitumor effects. Studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, such as T47D human breast cancer cells. For example, one derivative exhibited an EC₅₀ value as low as 0.004 µM, indicating potent activity against tumor cells.

Antitumor Efficacy Study

A study evaluated the antitumor efficacy of derivatives of Benzo[d][1,3]dioxol-4-amine against various cancer cell lines:

CompoundCell LineEC₅₀ (µM)Mechanism
5dT47D0.008Apoptosis induction via tubulin polymerization inhibition
5eMX-10.004Apoptosis induction through caspase activation

These results highlight the potential for developing new therapies based on this compound's structure.

Synthesis of Derivatives

A unified total synthesis approach was developed for benzo[d][1,3]dioxole-type aporphines and coptisines using Benzo[d][1,3]dioxol-4-amine as a precursor. This method showcased efficient synthesis with enantioselectivity greater than 99% for several target compounds .

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Benzo[d][1,3]dioxol-4-amine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Applications References
Benzo[d][1,3]dioxol-4-amine (3a) Free base (no HCl) 137.14 2 donors, 3 acceptors Intermediate for enzyme inhibitors
N-Methylbenzo[d][1,3]dioxol-4-amine (3b) Methyl group on amine 151.17 1 donor, 3 acceptors Improved lipophilicity for drug design
2,3-Dimethoxyaniline (3g) Methoxy groups at C2 and C3 153.18 2 donors, 3 acceptors Antioxidant/antimicrobial agents
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride Ethoxy, methoxy, and benzyl groups 354.24 2 donors, 5 acceptors Potential CNS-targeting drug candidate

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The hydrochloride salt form of Benzo[d][1,3]dioxol-4-amine enhances water solubility compared to its free base (3a) .
  • N-Methylation (3b) reduces hydrogen-bonding capacity, increasing lipophilicity and membrane permeability .
  • 2,3-Dimethoxyaniline (3g) replaces the dioxole ring with methoxy groups, altering electronic properties and enhancing antioxidant activity .

Biological Activity: Benzo[d][1,3]dioxol-4-amine derivatives (3a, 3b) exhibit Quinone Reductase 2 (NQO2) and aromatase inhibitory activity, critical in cancer therapy . Schiff base analogs (e.g., from ) show broad-spectrum antimicrobial activity due to imine linkages and aromatic systems . Oxazine derivatives (e.g., naphtho[1,2-e][1,3]oxazines) demonstrate antidiabetic and anti-obesity effects via modulation of metabolic enzymes .

Synthetic Routes :

  • This compound is synthesized via Pd-C catalyzed hydrogenation of protected precursors, yielding >90% purity .
  • Microwave-assisted synthesis is employed for Schiff base analogs (), reducing reaction times from hours to minutes .

Key Insights :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 3g) enhance antioxidant activity by stabilizing radical intermediates .
  • Steric Hindrance : N-Methylation (3b) reduces steric bulk, improving binding to hydrophobic enzyme pockets .
  • Salt Forms : Hydrochloride salts (e.g., target compound) improve bioavailability compared to free bases .

Biological Activity

Benzo[d][1,3]dioxol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure:

  • Molecular Formula: C₇H₇ClN₂O₂
  • CAS Number: 1668-84-4
  • InChI Key: KQMXPHISFRKBJP-UHFFFAOYSA-N

The synthesis of this compound typically involves the reduction of 4-nitrobenzo[d][1,3]dioxole using Raney nickel in ethanol under hydrogen atmosphere. This method yields the desired amine compound which can be further purified for biological assays.

2.1 Antimicrobial Properties

Research has shown that derivatives of Benzo[d][1,3]dioxol-4-amine exhibit notable antimicrobial activity . For instance, studies have synthesized novel pyrazole derivatives from this compound, which demonstrated significant antifungal and antibacterial properties. These findings suggest potential applications in developing new antimicrobial agents .

2.2 Antitumor Activity

This compound has been evaluated for its antitumor effects . A study reported that certain derivatives induced apoptosis in cancer cell lines, particularly T47D human breast cancer cells. Compounds derived from this scaffold showed EC₅₀ values as low as 0.004 µM, indicating potent activity against tumor cells .

3.1 Target Interactions

The compound interacts with various molecular targets:

  • Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and clearance.
  • Receptor Modulation: The compound also targets the Ephrin type-B receptor 4, influencing processes such as cell migration and differentiation .

3.2 Biochemical Pathways

Benzo[d][1,3]dioxol-4-amine influences several biochemical pathways:

  • It enhances auxin receptor activity in plants, promoting root growth through modulation of gene expression related to growth regulation.
  • The compound's ability to bind to specific biomolecules suggests it can alter cellular signaling pathways, impacting cellular metabolism and function .

4.1 Antitumor Efficacy Study

In a notable study on antitumor efficacy, derivatives of Benzo[d][1,3]dioxol-4-amine were tested against various cancer cell lines:

CompoundCell LineEC₅₀ (µM)Mechanism
5dT47D0.008Apoptosis induction via tubulin polymerization inhibition
5eMX-10.004Apoptosis induction through caspase activation

These results highlight the potential for developing new therapies based on this compound's structure .

5. Conclusion

This compound demonstrates a broad spectrum of biological activities including antimicrobial and antitumor properties. Its mechanisms involve enzyme inhibition and receptor modulation, with significant implications for drug development and therapeutic applications.

Continued research into this compound could lead to the discovery of new pharmacological agents and enhance our understanding of its role in various biochemical pathways.

Q & A

Q. What are the validated synthetic routes for Benzo[d][1,3]dioxol-4-amine hydrochloride, and how can yield optimization be achieved?

The synthesis typically involves deprotection of intermediates using catalytic hydrogenation (e.g., Pd/C in ethyl acetate). For example, the CBz deprotection method yields high-purity amines (e.g., 3a and 3b derivatives) through acid-base extraction and solvent evaporation . Yield optimization can focus on reaction time, catalyst loading, and pH control during extraction. Microwave-assisted synthesis (e.g., 425 W for 5–10 minutes) is an alternative for reducing reaction times and improving efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires:

  • NMR spectroscopy : To confirm proton and carbon environments (e.g., aromatic protons in the dioxolane ring).
  • Mass spectrometry (HRMS/EIMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : For functional group identification (e.g., NH stretch in amine groups).
  • X-ray crystallography (if applicable): To resolve crystal packing and hydrogen-bonding networks .

Q. How can solubility challenges of this compound in aqueous and organic solvents be addressed?

  • DMSO : Solubility up to 100 mg/mL (229.95 mM), but hygroscopic DMSO requires anhydrous handling .
  • Water : Limited solubility (~5 mg/mL at 60°C), necessitating sonication or co-solvents (e.g., ethanol) .
  • Optimization : Adjust pH or use surfactant-assisted dispersion for in vivo applications.

Advanced Research Questions

Q. What computational methods are suitable for modeling the interaction of Benzo[d][1,3]dioxol-4-amine derivatives with biological targets?

  • Density Functional Theory (DFT) : Predict electronic properties and reactive sites (e.g., amine group nucleophilicity) .
  • Molecular docking : Simulate binding to enzymes like quinone reductase 2 (QR2) or aromatase, using software such as AutoDock or Schrödinger .
  • Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over time.

Q. How can contradictory data in enzymatic inhibition studies (e.g., QR2 vs. aromatase) be resolved?

  • Mechanistic studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive/non-competitive inhibition.
  • Structural analogs : Compare activity of N-methylated vs. non-methylated derivatives to identify critical functional groups .
  • Cross-validation : Pair enzymatic data with computational docking results to confirm binding modes.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Modify the dioxolane ring (e.g., 5-chloro substitution) or amine group (e.g., N-alkylation) .
  • Bioisosteric replacement : Replace the dioxolane ring with oxazine or pyrazole moieties to assess impact on antibacterial or enzyme-inhibitory activity .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond donors/acceptors) using tools like PharmaGist.

Q. How can hydrogen-bonding interactions in crystalline this compound be characterized?

  • Mercury software : Visualize and quantify hydrogen bonds (e.g., N–H⋯O) and π-π stacking using crystallographic data .
  • Thermal analysis (TGA/DSC) : Correlate stability with intermolecular interactions.
  • Solid-state NMR : Probe hydrogen-bond dynamics in the lattice .

Q. What methodologies are recommended for detecting impurities or degradation products in synthesized batches?

  • HPLC-MS : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate and identify byproducts .
  • TLC monitoring : Track reaction progress and impurity profiles using silica plates and UV visualization .
  • Stability testing : Expose samples to accelerated conditions (heat, light) and analyze degradation pathways.

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Intermediate purification : Use flash chromatography or recrystallization after each step to remove side products.
  • Catalyst screening : Test alternatives to Pd/C (e.g., Pt or Raney Ni) for deprotection steps .
  • Flow chemistry : Improve scalability and reduce side reactions in continuous reactors.

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental bioactivity data?

  • Re-optimize force fields : Adjust parameters in docking software to better reflect experimental conditions.
  • Solvent effects : Include explicit solvent molecules in MD simulations.
  • Experimental replicates : Ensure statistical rigor in enzymatic assays to minimize variability .

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